Cyanic acid, 2-(cyanomethyl)phenyl ester
Overview
Description
Cyanic acid, phenyl ester is a chemical compound with the formula C7H5NO and a molecular weight of 119.1207 . It is a type of cyanate ester, where the hydrogen atom of the cyanic acid is replaced by an organyl group .
Synthesis Analysis
Cyanate ester monomers polymerize by a cyciotrimerization reaction to a cyanurate linked network polymer . The synthesis of organic cyanate esters has been traced as far back as 1857 . In 1963, a very simple and efficient synthesis was reported that avoided the excess oxide problem and was easily adaptable to an industrial scale .Molecular Structure Analysis
The structure of Cyanic acid, phenyl ester is available as a 2D Mol file or as a computed 3D SD file .Mechanism of Action
Future Directions
Cyanate esters have attracted substantial commercial and scientific interest due to their physical properties and polymerization reactivity . They have specific suitability for printed circuit boards installed in critical electrical devices . This property, together with a higher toughness compared to epoxies, also makes it a valuable material in aerospace applications .
properties
IUPAC Name |
[2-(cyanomethyl)phenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-3-1-2-4-9(8)12-7-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSLUHREMFJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00751025 | |
Record name | 2-(Cyanomethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 2-(cyanomethyl)phenyl ester | |
CAS RN |
88975-95-5 | |
Record name | 2-(Cyanomethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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